molecular formula C21H20N2O3S B2363107 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 637747-59-2

3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B2363107
CAS RN: 637747-59-2
M. Wt: 380.46
InChI Key: QNUDGWBYBGYEGA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl derivatives have been studied for their potential as topoisomerase I inhibitors . They have also been used in the creation of fluorescent probes for ratiometric sensing of Zn2+ ions .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds, such as 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, have been synthesized as topoisomerase I inhibitors .

Scientific Research Applications

Topoisomerase I Inhibitor

This compound has been used in the design and synthesis of derivatives that act as inhibitors of topoisomerase I, an enzyme that plays a crucial role in DNA replication. These inhibitors have shown potent cytotoxicity against various human cancer cell lines, indicating their potential use in cancer treatment .

Antitumor Activities

The compound has been found to exhibit antitumor activities. It has been used in the development of derivatives that have shown potent cytotoxicity against various human cancer cell lines, including MGC-803, HepG-2, T24, and NCI-H460 .

Fluorescent Sensor for Zn2+ Ions

A derivative of this compound has been used as a fluorescent sensor for detecting Zn2+ ions. The presence of Zn2+ ions causes a significant blue shift in the maximum emission of the sensor, indicating its potential use in biological imaging .

Biothiols Detection

A novel fluorescent sensor has been developed for the detection of biothiols based on theoretical calculations of the stability constant of the complex between a Cu2+ ion and this compound as a fluorescent ligand .

Proteomics Research

This compound has been used in proteomics research, a field of study that explores the structures and functions of proteins .

Potential PTP1B Inhibitor

In a study, derivatives of this compound have been designed, synthesized, and evaluated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is considered a promising target for the treatment of type II diabetes .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-23(4-2)11-14-17(24)10-9-13-19(25)15(12-26-20(13)14)21-22-16-7-5-6-8-18(16)27-21/h5-10,12,24H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUDGWBYBGYEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one

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